1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane
Overview
Description
1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane is a complex organosilicon compound with a molecular formula of C16H46O7Si6. This compound belongs to the class of siloxanes, which are silicon-oxygen polymers with organic groups attached to the silicon atoms. Siloxanes are known for their unique properties, such as thermal stability, chemical resistance, and flexibility, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane typically involves the reaction of hexamethylcyclotrisiloxane with vinyltrimethylsilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane bonds. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents such as ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes with increased oxygen content.
Reduction: Reduction products such as silanes or siloxanes with reduced oxygen content.
Substitution: Substituted siloxanes with different functional groups attached to the silicon atoms.
Scientific Research Applications
This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis. Biology: It serves as a protective coating for biological samples and as a component in biomaterials. Medicine: It is utilized in drug delivery systems and as a component in medical devices. Industry: It is employed in the production of sealants, adhesives, and coatings due to its excellent thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane exerts its effects depends on its specific application
Comparison with Similar Compounds
1,1,1,5,5,5-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane: Similar structure but with different substituents on the silicon atoms.
1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-diphenyltetrasiloxane: Similar core structure but with phenyl groups instead of vinyl groups.
Uniqueness: The presence of vinyl groups in 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane makes it more reactive and suitable for polymerization reactions compared to its phenyl-substituted counterpart.
Properties
IUPAC Name |
ethenyl-[ethenyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H42O5Si6/c1-15-26(17-22(3,4)5,18-23(6,7)8)21-27(16-2,19-24(9,10)11)20-25(12,13)14/h15-16H,1-2H2,3-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHFHKKGAYXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H42O5Si6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240378 | |
Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94071-24-6 | |
Record name | 3,5-Diethenyl-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94071-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]-3,5-divinyltetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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